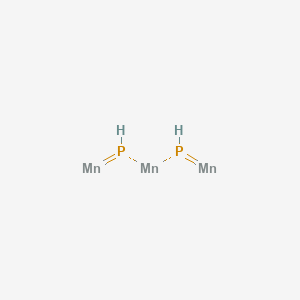

Manganese;phosphanylidenemanganese

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Manganese;phosphanylidenemanganese is a coordination compound that features manganese atoms coordinated with phosphanylidenes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of manganese;phosphanylidenemanganese typically involves the reaction of manganese salts with phosphanylidenes under controlled conditions. One common method is the reaction of manganese(II) chloride with a phosphanylidenide ligand in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate complexes.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of coordination chemistry and organometallic synthesis are applied. Large-scale production would likely involve the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Manganese;phosphanylidenemanganese undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.

Reduction: It can be reduced to lower oxidation state manganese species.

Substitution: Ligand exchange reactions where the phosphanylidenide ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of excess ligands and solvents like dichloromethane or THF.

Major Products:

Oxidation: Higher oxidation state manganese complexes.

Reduction: Lower oxidation state manganese species.

Substitution: New manganese complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Catalysis

Manganese;phosphanylidenemanganese serves as an effective catalyst in several organic reactions, including hydrogenation and polymerization. Its unique ligand environment enhances its reactivity and selectivity in these processes. For instance, it has been shown to facilitate the alkylation of alcohols into organic compounds efficiently, achieving yields between 50% and 92% without the need for additional bases .

Oxidation and Reduction Reactions

The compound is capable of undergoing oxidation and reduction reactions, making it valuable in synthetic organic chemistry. It can be oxidized to form higher oxidation state manganese compounds or reduced to lower oxidation state species. These reactions are crucial for synthesizing various manganese-based materials .

Biological Applications

Enzyme Mimetic Activity

Research indicates that this compound can mimic enzyme activity in biological systems. It acts as a cofactor for enzymes involved in critical biochemical processes such as redox reactions and phosphorylation . This property is being explored for developing enzyme mimetics that could have therapeutic applications.

Neurotoxicity Studies

The compound's interactions with biological systems have been studied concerning manganese-induced parkinsonism. Chronic exposure to manganese has been linked to cognitive and movement disorders, prompting research into the mechanisms by which manganese affects neuronal health . Understanding these interactions may lead to better therapeutic strategies for conditions like Parkinson's disease.

Medical Applications

Imaging and Therapeutics

Ongoing research is investigating the potential use of this compound in medical imaging techniques, such as MRI, due to its paramagnetic properties. Additionally, its ability to influence cellular processes may open avenues for therapeutic applications in treating neurodegenerative diseases .

Industrial Applications

Materials Science

this compound is utilized in developing advanced materials, particularly high-performance alloys and electronic components. Its unique chemical properties allow for the formation of stable complexes that enhance material performance .

Case Study: Catalytic Efficiency

A study demonstrated the effectiveness of this compound as a catalyst for the alkylation of ketones with alcohols. The reaction yielded high conversion rates without requiring additional bases, showcasing its potential in industrial applications .

Case Study: Neurotoxicity Mechanisms

Research examining chronic manganese exposure highlighted its role in neurodegenerative conditions. The study reviewed clinical data linking manganese accumulation in the brain with parkinsonism symptoms, underscoring the need for further investigation into its biochemical interactions .

Wirkmechanismus

The mechanism of action of manganese;phosphanylidenemanganese involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese center acts as a catalytic site, while the phosphanylidenide ligand modulates the electronic properties of the complex. This coordination allows for efficient catalysis of reactions such as hydrogenation and oxidation.

Molecular Targets and Pathways:

Catalysis: The manganese center interacts with substrates, facilitating bond formation and cleavage.

Magnetic Properties: The electronic configuration of manganese contributes to its magnetic behavior, making it useful in materials science.

Vergleich Mit ähnlichen Verbindungen

Manganese(II) chloride: A simple manganese salt used in various chemical reactions.

Manganese carbonyl complexes: Known for their use in catalysis and organometallic chemistry.

Manganese oxides: Widely studied for their catalytic and electronic properties.

Uniqueness: Manganese;phosphanylidenemanganese is unique due to the presence of the phosphanylidenide ligand, which imparts distinct electronic and steric properties to the complex. This makes it particularly effective in certain catalytic applications where other manganese compounds may not perform as well.

Biologische Aktivität

Manganese;phosphanylidenemanganese is a compound that has garnered attention for its potential biological activities, particularly in the context of manganese's role in human health and disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Overview of Manganese in Biology

Manganese is an essential trace element involved in various biological processes, including enzyme activation and antioxidant defense. However, excessive manganese exposure can lead to toxicity, manifesting as neurological disorders such as manganism, which resembles Parkinson's disease. The biological activity of manganese compounds, including this compound, is influenced by their chemical structure and interactions with biological systems.

The mechanisms through which manganese compounds exert their biological effects include:

- Enzyme Activation/Inhibition : Manganese acts as a cofactor for several enzymes, including superoxide dismutase (SOD), which plays a crucial role in protecting cells from oxidative stress.

- Receptor Binding : Manganese can influence neurotransmitter receptors, potentially affecting neuronal signaling pathways.

- Cellular Signaling Modulation : Manganese compounds may alter cellular signaling cascades, impacting processes such as apoptosis and inflammation.

Toxicity and Case Studies

Manganese toxicity is a significant concern, particularly in patients receiving parenteral nutrition (PN). A notable case study involves a 62-year-old man who developed symptoms of hypermanganesemia after prolonged PN. His blood manganese levels reached 429 nmol/L, leading to neurological symptoms like tremors and dyskinesia. This case highlights the risks associated with manganese accumulation in vulnerable populations .

Summary of Key Findings from Case Studies

Research Findings

Recent studies have focused on the relationship between manganese exposure and neurological health. Research indicates that chronic exposure to elevated manganese levels can lead to neurotoxic effects similar to those seen in Parkinson's disease. For instance, epidemiological studies have linked occupational exposure to manganese with increased risk of parkinsonism .

Mechanistic Insights

- Neurotoxicity : Manganese has an affinity for the basal ganglia, where it accumulates and disrupts dopaminergic signaling pathways.

- Oxidative Stress : Manganese-induced oxidative stress can lead to cellular damage and apoptosis in neuronal tissues.

- Inflammation : Chronic manganese exposure may trigger inflammatory responses that exacerbate neurodegenerative processes.

Eigenschaften

IUPAC Name |

manganese;phosphanylidenemanganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.2HP/h;;;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPDTSJHFHTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=[Mn].P=[Mn].[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mn3P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.778 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.